N-(2-hydroxypropyl)methacrylamide

Description

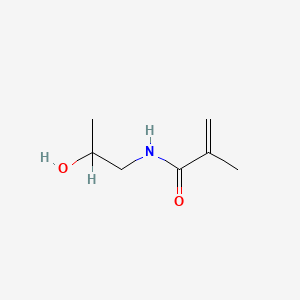

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxypropyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPYIWASQZGASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40704-75-4 | |

| Record name | Poly[N-(2-hydroxypropyl)methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40704-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944024 | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21442-01-3, 40704-75-4 | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of N-(2-hydroxypropyl)methacrylamide (HPMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-(2-hydroxypropyl)methacrylamide (HPMA), a critical monomer in the development of polymer-based drug delivery systems. This document details established experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthesis and purification workflows.

Introduction

This compound (HPMA) is the monomeric precursor to the water-soluble and biocompatible polymer, poly(HPMA). Due to its non-immunogenic nature and excellent blood circulation properties, poly(HPMA) is extensively utilized as a macromolecular carrier for therapeutic agents, particularly in the field of oncology.[1] The synthesis of high-purity HPMA is a crucial first step in the production of well-defined polymer-drug conjugates for clinical applications.[2][3] This guide outlines the prevalent synthetic route and subsequent purification strategies to obtain polymer-grade HPMA.

Synthesis of this compound

The most common and well-established method for synthesizing HPMA is the reaction of methacryloyl chloride with 1-amino-2-propanol.[4][5] This reaction, a nucleophilic acyl substitution, results in the formation of an amide bond. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. A common by-product of this synthesis is 2-hydroxypropylammonium chloride, which precipitates from the reaction mixture and can be removed by filtration.[4]

Experimental Protocols

Two common protocols for the synthesis of HPMA are detailed below, utilizing different solvent and base conditions.

Protocol 1: Synthesis in Acetonitrile (B52724)

This method involves the direct reaction of methacryloyl chloride with 1-amino-2-propanol in acetonitrile without an external base.[4]

-

Materials:

-

Methacryloyl chloride (distilled)

-

1-amino-2-propanol

-

Acetonitrile

-

-

Procedure:

-

A solution of 1-amino-2-propanol (0.30 mol) in acetonitrile is prepared and cooled to 0°C in an ice bath.

-

Distilled methacryloyl chloride (0.29 mol) diluted in acetonitrile is added dropwise to the cooled 1-amino-2-propanol solution with stirring.

-

The reaction mixture is stirred at 0°C.

-

The precipitated 2-hydroxypropylammonium chloride is removed by filtration.

-

The filtrate containing HPMA is then subjected to purification steps.

-

Protocol 2: Synthesis in Dichloromethane (B109758) with Sodium Bicarbonate

This protocol utilizes dichloromethane as the solvent and sodium bicarbonate as a base to neutralize the HCl generated during the reaction.[5]

-

Materials:

-

DL-1-amino-2-propanol

-

Sodium bicarbonate

-

Dichloromethane (CH2Cl2)

-

Methacryloyl chloride

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

A suspension of 1-amino-2-propanol (0.311 mol) and sodium bicarbonate (0.40 mol) in CH2Cl2 (85 mL) is purged with nitrogen and cooled in an ice bath.

-

A separate solution of methacryloyl chloride (0.304 mol) in CH2Cl2 (40 mL) is prepared and cooled to -20°C.

-

The methacryloyl chloride solution is added slowly to the 1-amino-2-propanol suspension under vigorous stirring and a nitrogen atmosphere.

-

After the addition is complete, the reaction is stirred for 15 minutes at 25°C.

-

Anhydrous Na2SO4 (10 g) is added, and the mixture is stirred manually for an additional 10 minutes.

-

The solids are removed by filtration through paper, and the solids are washed twice with 20 mL of CH2Cl2.

-

The combined filtrates are concentrated under vacuum to approximately 50% of the original volume.

-

Purification of this compound

The purification of HPMA is critical to remove unreacted starting materials, by-products, and any oligomerized species. The most common method is recrystallization from various solvent systems.

Experimental Protocols for Purification

Protocol 1: Purification following Synthesis in Acetonitrile [4]

-

Procedure:

-

The filtrate obtained from the synthesis is subjected to precipitation from acetonitrile.

-

The precipitate is then recrystallized from a methanol-ether mixture (3:1 v/v).

-

A subsequent recrystallization is performed from acetone.

-

The final crystalline monomer is dried in vacuo.

-

Protocol 2: Purification following Synthesis in Dichloromethane [5]

-

Procedure:

-

The concentrated filtrate is placed in a freezer at -20°C overnight to induce crystallization.

-

The HPMA crystals are collected by filtration and washed with cold acetone.

-

The product is further purified by repeated crystallization from acetone.

-

Data Presentation

The following tables summarize key quantitative data from the synthesis and characterization of HPMA.

Table 1: Synthesis Parameters and Yields

| Parameter | Protocol 1 (Acetonitrile) | Protocol 2 (CH2Cl2) | Patent Data (Acetonitrile)[6] |

| Solvent | Acetonitrile | Dichloromethane (CH2Cl2) | Acetonitrile |

| Base | None | Sodium Bicarbonate | None |

| Reaction Temperature | 0°C | 0°C to 25°C | Room Temperature, then -35°C |

| Yield | Not specified | ~30% | 63% |

| Product Appearance | Crystalline Monomer | Semi-transparent white crystals | White crystals |

Table 2: Characterization Data of Purified HPMA

| Property | Value (Protocol 1)[4] | Value (Protocol 2)[5] | Value (Patent Data)[6] |

| Melting Point (°C) | 68 | 72 (sharp) | Not specified |

| ¹H NMR (δ, ppm) | ~1.15 (d, 3H), ~1.78 (s, 3H), ~3.10 (m, 1H), ~3.85 (m, 2H), ~5.30 (s, 1H), ~5.60 (s, 1H) | 1.008 (d, 3H), 1.848 (s, 3H), 3.041 (t, 2H), 3.678 (m, 1H), 4.693 (s, 1H), 5.483 (d, 2H), 7.820 (s, 1H) | 1.20 & 1.22 (d, 3H), 1.97 (s, 3H), 3.18-3.21 (m, 1H), 3.48-3.51 (m, 1H), 3.95-3.96 (m, 1H), 5.36 (s, 1H), 5.74 (s, 1H) |

| ¹³C NMR (δ, ppm) | ~17.6, ~19.3, ~46.2, ~66.2, ~120.9, ~139.0, ~172.1 | Not specified | Not specified |

| FTIR (cm⁻¹) | ~3500-3000 (O-H), ~3273 (N-H), 3040 (=C-H), ~3000-2790 (C-H), ~1652 (C=O), 1615 (amide I) | Not specified | Not specified |

Conclusion

The synthesis and rigorous purification of this compound are fundamental to the development of effective and safe HPMA-based polymer therapeutics. The protocols outlined in this guide, based on established literature, provide a solid foundation for researchers and professionals in the field of drug development. Careful control of reaction conditions and meticulous purification are paramount to achieving the high-purity monomer required for subsequent polymerization and conjugation to active pharmaceutical ingredients.

References

- 1. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]

- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. CN103059220A - Method of preparing of hydroxypropyl methacrylate (HPMA) - dexamethasone polymer - Google Patents [patents.google.com]

Core Physicochemical Properties of HPMA Polymers

An in-depth technical guide on the core physicochemical properties of N-(2-hydroxypropyl)methacrylamide (HPMA) polymers for researchers, scientists, and drug development professionals.

HPMA polymers are water-soluble, biocompatible, and non-immunogenic synthetic polymers extensively investigated for drug delivery. Their physicochemical properties are paramount as they govern their in vivo behavior, including circulation time, biodistribution, and cellular uptake, ultimately impacting therapeutic efficacy.

Molecular Weight and Polydispersity

The molecular weight (Mw) and polydispersity index (PDI) are critical parameters for HPMA copolymers intended for therapeutic use. The Mw influences the polymer's ability to overcome the renal clearance threshold, which is approximately 40-50 kDa for HPMA copolymers. Polymers with a higher Mw tend to have longer circulation times, which can be advantageous for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. The PDI reflects the heterogeneity of the polymer chain lengths, with a value closer to 1.0 indicating a more uniform and predictable product.

| Property | Typical Range | Measurement Technique | Significance in Drug Delivery |

| Weight-Average Molecular Weight (Mw) | 20 - 80 kDa | Size Exclusion Chromatography (SEC) | Determines blood circulation half-life and renal clearance rate. |

| Polydispersity Index (PDI) | 1.2 - 2.5 | Size Exclusion Chromatography (SEC) | Indicates the uniformity of polymer chains, affecting batch-to-batch consistency. |

Hydrodynamic Radius and Conformation

The hydrodynamic radius (Rh) is a measure of the effective size of the hydrated polymer in solution. It is a crucial factor influencing the polymer's interaction with biological systems, including its ability to extravasate from blood vessels into tumor tissue. The conformation of HPMA polymers in aqueous solution is generally a random coil, the flexibility of which can be influenced by the nature and density of side chains.

| Property | Typical Range | Measurement Technique | Significance in Drug Delivery |

| Hydrodynamic Radius (Rh) | 3 - 15 nm | Dynamic Light Scattering (DLS) | Influences biodistribution, tumor penetration, and cellular uptake efficiency. |

Solubility

The high water solubility of HPMA polymers, conferred by the hydrophilic hydroxyl and amide groups, is a key attribute for their use in intravenous drug delivery systems. This property ensures that the polymer-drug conjugate remains dissolved in the bloodstream and can reach its target site.

| Property | Characteristic | Measurement Technique | Significance in Drug Delivery |

| Aqueous Solubility | High | Visual Assessment, UV-Vis Spectroscopy | Essential for formulation, administration, and systemic circulation. |

Thermal Properties

The thermal stability of HPMA polymers is an important consideration for their synthesis, purification, and storage. The glass transition temperature (Tg) is a key indicator of the polymer's physical state and is influenced by factors such as molecular weight and the presence of side chains.

| Property | Typical Value | Measurement Technique | Significance in Drug Delivery |

| Glass Transition Temperature (Tg) | ~90 - 120 °C | Differential Scanning Calorimetry (DSC) | Provides information on the material's stability and processing conditions. |

Experimental Protocols

Determination of Molecular Weight and Polydispersity by Size Exclusion Chromatography (SEC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of HPMA copolymers.

Methodology:

-

System: An SEC system equipped with a differential refractive index (dRI) detector.

-

Mobile Phase: A common mobile phase is 0.1 M sodium nitrate (B79036) and 0.1% sodium azide (B81097) in water, or an organic mobile phase like N,N-dimethylformamide (DMF) with 0.1% LiBr. The mobile phase should be filtered and degassed.

-

Columns: A set of aqueous-compatible columns (e.g., TSKgel G3000PWXL, G4000PWXL) are typically used.

-

Calibration: The system is calibrated with narrow molecular weight polyethylene (B3416737) glycol (PEG) or polyethylene oxide (PEO) standards. A calibration curve of log(Mw) versus elution time is constructed.

-

Sample Preparation: HPMA polymer is dissolved in the mobile phase to a concentration of 2-5 mg/mL and filtered through a 0.22 µm syringe filter.

-

Analysis: The sample is injected into the system, and the elution profile is monitored by the dRI detector.

-

Data Processing: The molecular weight parameters are calculated relative to the calibration standards using the chromatography software.

Measurement of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and size distribution of HPMA copolymers in an aqueous environment.

Methodology:

-

System: A DLS instrument with a laser source and a photodetector.

-

Sample Preparation: The HPMA polymer is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration of 1-2 mg/mL. The solution is filtered through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and aggregates.

-

Measurement: The cuvette is placed in the temperature-controlled sample holder of the instrument (typically at 25 °C). The instrument measures the time-dependent fluctuations in the intensity of scattered light.

-

Data Analysis: The autocorrelation function of the scattering intensity is analyzed to determine the translational diffusion coefficient (D). The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Visualizations

Caption: A typical experimental workflow for HPMA polymer synthesis and characterization.

Caption: The endocytic pathway for cellular uptake and drug release from HPMA conjugates.

biocompatibility and toxicity of HPMA copolymers

An In-depth Technical Guide on the Biocompatibility and Toxicity of N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers

Introduction

This compound (HPMA) copolymers are synthetic, water-soluble polymers that have been extensively investigated and utilized as carriers for therapeutic agents, particularly in the field of oncology.[1][2][3] Their prominence stems from a unique combination of physicochemical and biological properties that render them highly biocompatible. Originally developed as a plasma expander, the pHPMA backbone is recognized for being non-toxic and non-immunogenic.[1][4] This guide provides a comprehensive technical overview of the biocompatibility and toxicity profile of HPMA copolymers, summarizing key quantitative data, detailing experimental methodologies for their assessment, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals involved in the development of polymer-based drug delivery systems.

Core Principles of Biocompatibility

The favorable biocompatibility of HPMA copolymers is rooted in the inherent properties of the polymer backbone. The hydrophilic nature of the polymer, conferred by the hydroxyl groups, minimizes non-specific interactions with proteins and cells, thereby reducing opsonization and subsequent clearance by the reticuloendothelial system.[5][6] This leads to prolonged circulation times, a critical feature for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[2][5] Extensive studies have demonstrated that the pHPMA backbone itself is largely devoid of toxicity and immunogenicity, making it a safe and versatile platform for drug conjugation.[1][4][7][8]

In Vitro Biocompatibility and Toxicity

In vitro assays are fundamental for the initial screening of the cytotoxic and hemocompatible properties of HPMA copolymers and their conjugates.

Cytotoxicity Assessment

The intrinsic cytotoxicity of the pHPMA backbone is negligible. Early evaluations using cell lines such as HeLa, L-cells, and WI-38 showed no toxicity.[1] When conjugated with cytotoxic drugs like doxorubicin (B1662922) (DOX) or 5-fluorouracil (B62378) (5-FU), the resulting HPMA copolymer conjugate's activity is highly dependent on the cell line, the nature of the linker between the drug and the polymer, and the mechanism of drug release.[9][10][11] For instance, conjugates with pH-sensitive linkers (e.g., hydrazone) release the drug more rapidly in the acidic environment of endosomes and lysosomes, leading to higher cytotoxicity compared to conjugates with enzymatically cleavable linkers that rely on specific lysosomal proteases.[10][11]

| Copolymer/Conjugate | Cell Line(s) | Key Findings | Reference |

| pHPMA (Duxon™) | HeLa, L-cells, WI-38 | No toxicity observed. | [1] |

| HPMA copolymer-5-FU (P-FU) | Hela, HepG2, 5-FU resistant HepG2 | Increased cytotoxicity compared to free 5-FU. | [9][12] |

| HPMA copolymer-5-FU (P-FU) | A549, CT-26 | Decreased cytotoxicity compared to free 5-FU. | [9][12] |

| HPMA copolymer-DOX (PK1) | 38C13 B-cell lymphoma | Strongly decreased cytostatic effect (IC50: 12.6 µM) compared to free DOX (IC50: 0.014 µM). | [11] |

| HPMA copolymer-DOX (Hydrazone linker) | 38C13 B-cell lymphoma | High cytostatic effect (IC50: ~0.052 µM), much closer to free DOX. | [11] |

| HPMA copolymer-DOX-AGM | MCF-7, MCF-7ca | Markedly enhanced cytotoxicity compared to HPMA copolymer-DOX. | [13] |

| Chloroquine-containing pHPMA | Cancer cell lines | Lowered cytotoxicity compared to the parent drug, hydroxychloroquine (B89500) (HCQ). | [14] |

Hemocompatibility

Hemocompatibility is a critical parameter for intravenously administered nanomedicines. HPMA copolymers generally exhibit excellent compatibility with blood components. Studies on self-assembled HPMA copolymer nanoparticles have shown a hemolysis percentage of approximately 3.5% at maximum nanoparticle concentration, which is below the acceptable threshold of 5%, indicating good hematological compatibility.[5]

| Copolymer Formulation | Max. Concentration Tested | Hemolysis (%) | Result | Reference |

| Self-assembled HPMA copolymer nanoparticles | Not specified | ~3.5% | Good hematological compatibility | [5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard procedure for evaluating the cytotoxicity of HPMA copolymers using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding : Plate tumor cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation : Prepare a stock solution of the HPMA copolymer conjugate in a suitable solvent (e.g., sterile PBS or DMSO) and perform serial dilutions in culture medium to achieve the desired final concentrations. Include wells with free drug and untreated cells as positive and negative controls, respectively.

-

Cell Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted test compounds.

-

Incubation : Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic toxicity, biodistribution, and elimination of HPMA copolymers. Animal models, typically mice or rats, are used to evaluate these parameters.

Systemic Toxicity

HPMA copolymers are generally well-tolerated in vivo.[1] Subcutaneously implanted crosslinked pHPMA hydrogels in rats and pigs did not elicit any adverse reactions and were well-tolerated.[1] When used as a drug carrier, the toxicity of the conjugate is primarily determined by the conjugated drug and the polymer's molecular weight and architecture. For example, in a study comparing linear versus star-shaped HPMA-DOX conjugates, both architectures allowed for the determination of a maximum tolerated dose (MTD), and neither caused pathology to the intestinal barrier, unlike free DOX.[15]

Biodistribution and Elimination

The biodistribution and elimination of HPMA copolymers are critically dependent on their molecular weight (Mw).[1][5]

-

Low Mw Copolymers (< 40-50 kDa) : Polymers below the renal filtration threshold are efficiently cleared from the body via the kidneys and eliminated in the urine.[1]

-

High Mw Copolymers (> 50 kDa) : Larger polymers cannot be filtered by the glomerulus and are eliminated much more slowly, primarily through the hepatobiliary pathway.[1] They exhibit prolonged blood circulation, which is advantageous for accumulating in tumor tissue through the EPR effect.[5]

To combine the benefits of high molecular weight (enhanced tumor accumulation) with safe elimination, biodegradable HPMA copolymers have been developed. These polymers contain enzymatically or hydrolytically degradable linkers within their backbone.[1][8][16] Once they have accumulated in the tumor and delivered their payload, the backbone degrades into smaller, renally-excretable fragments, preventing long-term systemic accumulation and potential toxicity.[1][8]

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

This protocol provides a general framework for determining the MTD of an HPMA copolymer conjugate in a mouse model.

-

Animal Acclimatization : House healthy mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) in a controlled environment for at least one week before the experiment.

-

Dose Selection and Grouping : Based on in vitro cytotoxicity data, select a range of doses. Divide mice into groups (n=3-5 per group), including a control group receiving the vehicle (e.g., saline).

-

Administration : Administer the HPMA copolymer conjugate intravenously (e.g., via tail vein injection) as a single dose.

-

Monitoring : Monitor the animals daily for 14-21 days. Record clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels.

-

Body Weight Measurement : Weigh each mouse daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity and an endpoint criterion.

-

Endpoint and Necropsy : At the end of the observation period, euthanize all surviving animals. If an animal reaches an endpoint criterion (e.g., >20% weight loss, severe distress), it should be euthanized immediately. Perform a gross necropsy on all animals to examine major organs for any visible abnormalities.

-

MTD Determination : The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., mortality or more than 15-20% body weight loss) and allows for the animal's recovery.

Immunogenicity

The immune system's response to a polymer is a crucial aspect of its biocompatibility. HPMA copolymers are consistently reported to be non-immunogenic or to possess very low immunogenicity.[5][7][17][18][19]

-

pHPMA Homopolymer : Repeated immunizations of mice with the pHPMA homopolymer did not induce a detectable antibody response.[20][21]

-

Modified Copolymers : The introduction of certain side chains or haptenic groups (like fluorescein (B123965) isothiocyanate, FITC) can lead to a weak antibody response, which is primarily directed against the modifying group, not the polymer backbone.[20][21] The intensity of this response can depend on the dose, the molecular weight of the polymer, and the specific hapten used.[20]

-

Clinical Evidence : In clinical trials, cumulative doses of HPMA copolymers exceeding 20 g/m² have been administered to patients without evidence of polymer-related toxicity or immunogenicity, confirming their "immunologically safe" profile.[7][22]

Cellular Interactions and Mechanisms of Action

The biological activity of HPMA copolymer-drug conjugates is dictated by their interaction with cells, subsequent internalization, and the intracellular release of the active drug.

Cellular Uptake and Intracellular Trafficking

HPMA copolymers are too large to diffuse across the cell membrane and are internalized by cells via endocytosis.[2] This process is distinct from the entry mechanism of many small-molecule drugs, which can often diffuse freely into the cell. Once internalized, the polymer conjugate is trafficked through the endo-lysosomal pathway. The acidic environment and high concentration of enzymes within the lysosomes are exploited to trigger drug release from the polymer backbone, assuming the linker is designed to be cleavable under these conditions (e.g., pH-sensitive hydrazone bonds or enzyme-sensitive peptide sequences like GFLG).[1][2][23]

Signaling Pathways

Because polymer-bound drugs enter cells via a different mechanism and have a different intracellular release profile compared to free drugs, they can activate different cellular signaling pathways.[2][3][24][25] For example, HPMA-DOX conjugates with hydrolytically sensitive linkers were shown to induce apoptosis-related gene expression (e.g., bax, bad) and p21 protein expression much more rapidly than conjugates with slower-releasing, enzymatically cleavable linkers.[11] Furthermore, some conjugates have been shown to decrease the expression of anti-apoptotic proteins like bcl-2, an effect not observed with the corresponding free drug, suggesting a distinct mechanism of action that may contribute to enhanced cytotoxicity.[13]

Conclusion

HPMA copolymers represent a mature and clinically validated platform for drug delivery, distinguished by an exemplary biocompatibility and safety profile. The pHPMA backbone is inherently non-toxic, non-immunogenic, and hemocompatible. The toxicity profile of HPMA copolymer conjugates is primarily a function of the attached therapeutic agent and can be finely tuned through the rational design of molecular weight, polymer architecture, and the chemical nature of the drug linker. The development of biodegradable backbones has further enhanced their safety by ensuring the clearance of polymer fragments after drug delivery. A thorough understanding of their interactions with biological systems—from systemic distribution to cellular uptake and signaling—is paramount for the continued design of safe and effective second-generation macromolecular therapeutics.

References

- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms of the Interactions of this compound Copolymers Designed for Cancer Therapy with Blood Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunogenicity and immunomodulatory properties of HPMA-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Backbone Degradable this compound Copolymer Conjugates with Gemcitabine and Paclitaxel: Impact of Molecular Weight on Activity toward Human Ovarian Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity, in vivo biodistribution and antitumor activity of HPMA copolymer-5-fluorouracil conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPMA copolymers containing doxorubicin bound by a proteolytically or hydrolytically cleavable bond: comparison of biological properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigating the mechanism of enhanced cytotoxicity of HPMA copolymer-Dox-AGM in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Development of Chloroquine-containing HPMA Copolymers for Drug Deliver" by Fei Yu [digitalcommons.unmc.edu]

- 15. The structure-dependent toxicity, pharmacokinetics and anti-tumour activity of HPMA copolymer conjugates in the treatment of solid tumours and leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Backbone degradable multiblock this compound copolymer conjugates via reversible addition-fragmentation chain transfer polymerization and thiol-ene coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Immunogenicity of N-(2-hydroxypropyl)-methacrylamide copolymers--potential hapten or drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunogenicity of coiled-coil based drug-free macromolecular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and characterization of HPMA copolymer-aminopropylgeldanamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. HPMA copolymers for modulating cellular signaling and overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. infona.pl [infona.pl]

The Core Mechanism of HPMA Copolymers in Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have emerged as a leading platform in the field of polymer-based drug delivery systems.[1][2] Their remarkable biocompatibility, non-immunogenicity, and tunable chemical structure make them highly versatile carriers for a wide range of therapeutic agents, particularly in oncology.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action of HPMA copolymers in drug delivery, from systemic circulation to intracellular drug release. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance this promising therapeutic modality.

Physicochemical Properties and Biocompatibility

HPMA copolymers are water-soluble synthetic polymers that offer a unique combination of properties making them ideal for biomedical applications.[3] Originally developed as a plasma expander, their safety and biocompatibility have been extensively documented.[1] The hydrophilic nature of the HPMA backbone prevents non-specific interactions with proteins and cells, thereby reducing immunogenicity and prolonging circulation time.[3]

The versatility of HPMA copolymers lies in their tunable chemical structure.[3] Through controlled polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP), the molecular weight, architecture (linear, branched, star-shaped), and functionality of the polymer can be precisely controlled.[1][3] This allows for the rational design of drug carriers with optimized pharmacokinetic profiles and targeting capabilities.[6][7]

Systemic Circulation and Tumor Targeting: The EPR Effect

A cornerstone of the mechanism of action for HPMA-drug conjugates is the Enhanced Permeability and Retention (EPR) effect.[1][2] This phenomenon is characteristic of solid tumors, which possess a disorganized and leaky vasculature with impaired lymphatic drainage. Macromolecular carriers like HPMA copolymers, with a hydrodynamic radius exceeding the renal clearance threshold (typically >40 kDa), can preferentially extravasate through the fenestrations in tumor blood vessels and accumulate in the tumor interstitium.[3][6]

The molecular weight of the HPMA copolymer is a critical determinant of its ability to exploit the EPR effect.[3][6] Higher molecular weight copolymers exhibit longer circulation times and enhanced tumor accumulation.[3][6] This passive targeting mechanism significantly increases the concentration of the conjugated drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.[4][8]

Cellular Uptake: The Endocytic Gateway

Once accumulated in the tumor interstitium, HPMA-drug conjugates are internalized by cancer cells primarily through endocytosis.[9][10] The specific endocytic pathway employed is influenced by the physicochemical properties of the copolymer, such as its charge and the presence of targeting ligands.[9]

Positively charged HPMA copolymers tend to be taken up more efficiently via non-specific adsorptive endocytosis, engaging multiple pathways including clathrin-mediated endocytosis and macropinocytosis.[9] In contrast, negatively charged copolymers are internalized more slowly.[9] The structure of the copolymer also plays a role; for instance, hydrophilic homopolymers and block copolymers with a hydrophilic shell can be taken up by various endocytic routes.[11][12]

Active Targeting: To enhance cellular uptake and specificity, HPMA copolymers can be decorated with targeting moieties such as antibodies, antibody fragments, peptides, or carbohydrates.[13][14] These ligands bind to specific receptors overexpressed on the surface of cancer cells, triggering receptor-mediated endocytosis.[13] This active targeting strategy further increases the intracellular concentration of the drug in the target cells.

Below is a diagram illustrating the general workflow for evaluating the cellular uptake of HPMA copolymers.

References

- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPMA-based polymeric conjugates in anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPMA copolymer-doxorubicin conjugates: The effects of molecular weight and architecture on biodistribution and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure-dependent toxicity, pharmacokinetics and anti-tumour activity of HPMA copolymer conjugates in the treatment of solid tumours and leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endocytic uptake of a large array of HPMA copolymers: Elucidation into the dependence on the physicochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlling and Monitoring Intracellular Drug Delivery Using PHPMA-Based Polymer Nanomedicines [infoscience.epfl.ch]

- 11. Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Polymer Therapeutic: An In-depth Technical Guide to the Early Development and History of HPMA Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational years of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, a class of polymers that has significantly influenced the field of drug delivery. From their conceptualization to their first steps into preclinical and clinical evaluation, we will explore the key scientific milestones, experimental methodologies, and the pioneering researchers who paved the way for this versatile platform. The narrative of HPMA copolymers is a story of rational design, interdisciplinary collaboration, and the persistent pursuit of a "magic bullet" for targeted therapy.

Conceptual Origins and Pioneering Minds

The journey of HPMA copolymers as drug carriers began in the early 1970s, born from the convergence of polymer chemistry and biology. The initial impetus was to develop soluble, biocompatible polymers that could carry therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing side effects.

The groundwork for this concept was laid by several visionary scientists. In 1975, Professor Helmut Ringsdorf introduced a seminal model for polymer-drug conjugates, proposing a rational design that included a biocompatible polymer backbone, a drug, a solubilizing moiety, and a targeting ligand.[1][2] This model provided a theoretical framework that guided much of the subsequent research in the field.

Building on this, Professor Jindřich Kopeček and his colleagues at the Czechoslovak Academy of Sciences in Prague were instrumental in the practical realization of this vision.[3] Their research focused on hydrophilic polymers, and through systematic investigation, they identified HPMA as a promising candidate.[4] The choice of HPMA was deliberate; its N-substituted methacrylamide (B166291) structure conferred hydrolytic stability to the side-chains, a crucial feature for a drug carrier circulating in the bloodstream.[4][5] Furthermore, the monomer's crystalline nature allowed for easy purification and reproducible synthesis.[4][5]

The early research in Kopeček's laboratory was multifaceted, encompassing the synthesis and characterization of the polymers, studying their interaction with biological systems, and exploring their potential for attaching biologically active molecules.[4] This foundational work, which commenced in the early 1970s, established HPMA copolymers as a viable platform for drug delivery.[4]

A significant conceptual breakthrough was the application of de Duve's discovery of lysosomotropism.[4] The understanding that macromolecules are internalized by cells via endocytosis and processed in the enzyme-rich lysosomal compartment led to the design of HPMA copolymers with enzymatically cleavable linkers, allowing for intracellular drug release.[4]

Synthesis and Characterization: From Monomer to Macromolecule

The successful development of HPMA copolymers hinged on robust and reproducible synthetic methodologies. The early research established the fundamental protocols for both the synthesis of the HPMA monomer and its subsequent polymerization.

Experimental Protocols

The synthesis of the HPMA monomer was a critical first step. An early and widely adopted method involved the reaction of methacryloyl chloride with 1-amino-2-propanol.[6][7]

Protocol:

-

A solution of 1-amino-2-propanol (0.30 mol) in acetonitrile (B52724) is prepared and cooled to 0°C.[6]

-

Distilled methacryloyl chloride (0.29 mol), diluted in acetonitrile, is added dropwise to the cooled solution of 1-amino-2-propanol.[6]

-

The reaction mixture is stirred, leading to the precipitation of 2-hydroxypropylammonium chloride.[6]

-

The precipitated salt is removed by filtration.[6]

-

HPMA is isolated from the filtrate by precipitation from acetonitrile.[6]

-

The crude product is further purified by recrystallization from a methanol-ether mixture (3:1) and subsequently from acetone (B3395972) to yield a crystalline monomer.[6]

The initial method for producing HPMA copolymers was conventional free radical polymerization. This technique, while relatively simple, typically results in polymers with a broad molecular weight distribution (polydispersity index, PDI > 1.5).[8]

Protocol:

-

HPMA monomer and a comonomer (e.g., a methacryloylated derivative of an amino acid with a reactive p-nitrophenyl ester group) are dissolved in a suitable solvent, such as acetone.[5]

-

A free radical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer solution.[5]

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[9]

-

The polymerization is allowed to proceed for a defined period.

-

The resulting copolymer is isolated by precipitation in a non-solvent, such as diethyl ether, and dried under vacuum.[10]

Early Physicochemical Characterization

The biological fate and efficacy of HPMA copolymers are intrinsically linked to their physicochemical properties, particularly molecular weight and polydispersity. Early studies meticulously characterized these parameters to establish crucial structure-property relationships.

| Polymerization Method | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference(s) |

| Free Radical Polymerization | 10 - 200 kDa | > 1.5 | [4][8] |

| RAFT Polymerization | 10 - 100 kDa | < 1.25 | [8][11] |

Table 1: Typical Molecular Weight and Polydispersity of HPMA Copolymers from Early Synthetic Methods. Note that RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization was a later development that offered much better control over polymer characteristics.

The Dawn of HPMA Copolymer-Drug Conjugates

The true therapeutic potential of HPMA copolymers was unlocked through their conjugation with active pharmaceutical ingredients. The early work in this area focused on developing strategies for attaching drugs to the polymer backbone via linkers that would be stable in circulation but cleavable at the target site.

Synthetic Strategies for Conjugation

Two primary methods were employed for the synthesis of HPMA copolymer-drug conjugates:[4]

-

Copolymerization: This approach involved the copolymerization of HPMA with a drug that had been chemically modified to contain a polymerizable group (a "monomeric drug").[4]

-

Polymer-Analogous Reaction: This strategy involved first synthesizing a reactive HPMA copolymer precursor containing functional groups (e.g., p-nitrophenyl esters) and then reacting this precursor with a drug molecule.[4]

The polymer-analogous approach proved to be more versatile, allowing for the conjugation of a wider range of drugs without the need to synthesize a polymerizable derivative for each one.

The Oligopeptide Spacer: A Key Innovation

A pivotal innovation in the design of HPMA copolymer-drug conjugates was the incorporation of oligopeptide spacers between the polymer backbone and the drug. These spacers were designed to be selectively cleaved by lysosomal enzymes, such as cathepsins, which are abundant in the lysosomes of cancer cells.[4][12]

The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) emerged as a particularly effective linker. It was found to be stable in the bloodstream but readily cleaved by lysosomal enzymes, leading to the release of the active drug within the target cell.[2][12]

Early Drug Conjugates and In Vitro Evaluation

The first HPMA copolymer-drug conjugate was synthesized in the mid-1970s, carrying the drug N-(4-aminobenzensulfonyl)-N′-butylurea.[4] This was followed by the conjugation of other molecules, including insulin (B600854) and the antibiotic ampicillin.[4]

A significant milestone was the development of HPMA copolymer-doxorubicin conjugates. Doxorubicin (B1662922), a potent anthracycline anticancer agent, was attached to the polymer via the GFLG spacer.[2] In vitro studies demonstrated that the conjugated doxorubicin was significantly less toxic than the free drug, and its cytotoxic activity was dependent on the enzymatic cleavage of the linker.[13]

| Conjugate | Drug | Linker | Key In Vitro Finding | Reference(s) |

| PK1 | Doxorubicin | GFLG | Reduced cytotoxicity compared to free doxorubicin; activity dependent on enzymatic cleavage. | [2][13] |

| P-FU | 5-Fluorouracil (B62378) | Oligopeptide | Enantioselective release of 5-FU by lysosomal enzymes. | [10][14] |

Table 2: Characteristics of Early HPMA Copolymer-Drug Conjugates and Key In Vitro Findings.

The Enhanced Permeability and Retention (EPR) Effect: A Paradigm for Passive Targeting

The rationale for using macromolecular carriers like HPMA copolymers was further solidified by the elucidation of the Enhanced Permeability and Retention (EPR) effect. This phenomenon, first described in the 1980s, explains the passive accumulation of macromolecules and nanoparticles in solid tumors.[4]

Tumor blood vessels are often leaky and disorganized, with poor lymphatic drainage. This allows macromolecules above a certain molecular weight threshold (typically >40 kDa) to extravasate from the bloodstream into the tumor interstitium and be retained there for extended periods.[4] Early in vivo studies with radiolabeled HPMA copolymers confirmed their preferential accumulation in tumor tissue, validating the EPR effect as a key mechanism for passive tumor targeting.[15]

The Path to the Clinic: Early Preclinical and Clinical Evaluations

The culmination of this extensive foundational research was the progression of HPMA copolymer-drug conjugates into clinical trials. The first to enter clinical evaluation, in 1994, was a doxorubicin conjugate known as PK1 (FCE28068).[2] Early clinical studies with PK1 demonstrated the safety of the HPMA copolymer platform and showed promising signs of antitumor activity, even in patients with chemotherapy-refractory disease.[2]

This marked a pivotal moment, validating over two decades of research and establishing HPMA copolymers as a clinically viable platform for drug delivery. The early development and history of HPMA copolymers serve as a testament to the power of rational design and interdisciplinary collaboration in advancing therapeutic science. The principles established during these formative years continue to guide the development of next-generation polymer therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound Copolymer-drug Conjugates for Combination Chemotherapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective release of 5-fluorouracil from this compound-based copolymers via lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymer – drug conjugates: Origins, progress to date and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [In vitro release study, in vivo evaluation of biodistribution and antitumor activity of HPMA copolymer-5-fluorouracil conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Intratumoral Injection on the Biodistribution and the Therapeutic Potential of HPMA Copolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxypropyl)methacrylamide (HPMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-hydroxypropyl)methacrylamide (HPMA), a pivotal monomer in the development of biocompatible polymers for drug delivery systems. This document details the prevalent synthesis methodology, purification strategies, and a suite of analytical techniques for thorough characterization.

Synthesis of HPMA Monomer

The most common and well-established method for synthesizing HPMA monomer is through the reaction of methacryloyl chloride with 1-amino-2-propanol. This reaction, a nucleophilic acyl substitution, results in the formation of the desired amide bond.

Chemical Reaction Pathway

The synthesis proceeds as follows:

The Enhanced Permeability and Retention Effect: A Technical Guide to Leveraging HPMA Copolymers for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Enhanced Permeability and Retention (EPR) effect is a cornerstone of nanomedicine, describing the preferential accumulation of macromolecular drugs in solid tumors. This phenomenon arises from the unique pathophysiology of the tumor microenvironment, characterized by leaky vasculature and impaired lymphatic drainage. N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers have emerged as a leading platform for exploiting the EPR effect, offering a versatile and biocompatible scaffold for the delivery of therapeutic agents. This technical guide provides an in-depth exploration of the EPR effect in the context of HPMA copolymers, offering a comprehensive overview of the underlying mechanisms, quantitative biodistribution data, detailed experimental protocols, and the signaling pathways governing this critical drug delivery strategy.

The Core Principle: Understanding the EPR Effect

Solid tumors, in their rapid growth, develop an abnormal and poorly organized vasculature. This neovasculature is characterized by fenestrations, or large gaps, between endothelial cells, leading to a "leaky" state.[1][2] Unlike the tight junctions of healthy blood vessels, these pores allow for the extravasation of macromolecules, such as HPMA copolymers, from the bloodstream into the tumor interstitium.

Simultaneously, the lymphatic drainage system within the tumor microenvironment is often underdeveloped or compressed, leading to inefficient clearance of these accumulated macromolecules.[3][4] This combination of enhanced permeability and impaired retention results in the passive accumulation and prolonged residence time of HPMA-drug conjugates within the tumor, thereby increasing the therapeutic index and reducing systemic toxicity of the conjugated drug.[5]

The magnitude of the EPR effect is not uniform and is influenced by a variety of factors, including tumor type, size, location, and the physicochemical properties of the nanocarrier.[4][6]

HPMA Copolymers: A Versatile Platform for EPR-Mediated Targeting

HPMA copolymers are water-soluble, biocompatible, and non-immunogenic synthetic polymers that have been extensively investigated as drug carriers.[5] Their utility in leveraging the EPR effect stems from several key properties:

-

Tunable Molecular Weight: The molecular weight of HPMA copolymers can be precisely controlled during synthesis. This is a critical parameter, as macromolecules with a molecular weight above the renal clearance threshold (approximately 40 kDa) exhibit prolonged circulation times, increasing the probability of their accumulation in the tumor via the EPR effect.[7]

-

Versatile Chemistry: The polymer backbone of HPMA allows for the covalent attachment of a wide range of molecules, including chemotherapeutic drugs, targeting ligands, and imaging agents, through various biodegradable linkers.[8]

-

Biocompatibility: HPMA copolymers have demonstrated an excellent safety profile in preclinical and clinical studies, with minimal toxicity and immunogenicity.[9][10]

Quantitative Data on HPMA Copolymer Biodistribution

The biodistribution of HPMA copolymers is a critical factor in determining their therapeutic efficacy and potential toxicity. The following tables summarize quantitative data on the tumor accumulation and organ distribution of various HPMA copolymer constructs from preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Effect of Molecular Weight on HPMA Copolymer Biodistribution in Tumor-Bearing Rodents

| Molecular Weight (kDa) | Tumor Model | Time Point (h) | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Reference |

| 23 | Dunning AT1 | 168 | ~0.4 | ~0.5 | ~1.0 | ~1.5 | [11] |

| 31 | Dunning AT1 | 168 | ~0.8 | ~0.6 | ~1.2 | ~1.2 | [11] |

| 65 | Dunning AT1 | 168 | ~1.4 | ~0.8 | ~1.8 | ~1.0 | [11] |

| 26 | Ovarian (orthotopic) | 24 | ~1.0 | ~1.5 | ~2.0 | ~10.0 | [12] |

| 52 | Ovarian (orthotopic) | 24 | ~2.5 | ~2.0 | ~3.0 | ~5.0 | [12] |

Table 2: Biodistribution of HPMA Copolymer-Drug Conjugates in Tumor-Bearing Mice

| Conjugate | Drug | Tumor Model | Time Point (h) | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Reference |

| P1 (with RGDfK) | Geldanamycin | DU145 Prostate | 24 | ~0.6 | ~1.5 | ~2.0 | ~3.5 | [13][14] |

| P2 (without RGDfK) | Geldanamycin | DU145 Prostate | 24 | ~0.2 | ~1.0 | ~1.5 | ~4.0 | [13][14] |

| HPMA-Doxorubicin | Doxorubicin (B1662922) | B16F10 Melanoma | 1 | ~18 | - | - | - | [5] |

| HPMA-Doxorubicin | Doxorubicin | L1210 Leukemia | 1 | ~15 | - | - | - | [5] |

Table 3: Clinical Trial Results of HPMA Copolymer-Drug Conjugates

| Conjugate Name (Code) | Drug | Phase | Cancer Type(s) | Key Findings | Reference(s) |

| PK1 (FCE28068) | Doxorubicin | II | Breast, Non-small cell lung, Colorectal | Partial responses observed in anthracycline-naïve breast cancer and chemotherapy-naïve NSCLC patients. No response in colorectal cancer. Tolerable toxicity. | [15][16] |

| PK2 (FCE28069) | Doxorubicin | I/II | Hepatocellular Carcinoma | Liver targeting moiety (galactosamine) did not significantly improve efficacy. | [9][16] |

| PNU166945 | Paclitaxel | I | Solid Tumors | Trial terminated due to neurotoxicity. | [9][10] |

| PNU166148 | Camptothecin | I | Solid Tumors | Development halted. | [9][10] |

| AP5280 / AP5346 (ProLindac™) | Platinum drugs | II | Ovarian Cancer | Showed anti-tumor activity. | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of HPMA copolymers and the EPR effect.

Synthesis of HPMA Copolymer-Doxorubicin Conjugate

This protocol describes a general method for the synthesis of an HPMA copolymer-doxorubicin conjugate with a pH-sensitive hydrazone linkage.

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA)

-

Methacryloyl-glycyl-phenylalanyl-leucyl-glycine-p-nitrophenyl ester (Ma-GFLG-ONp)

-

Doxorubicin hydrochloride (Dox·HCl)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous acetone (B3395972)

-

Hydrazine (B178648) monohydrate

-

Diethyl ether

-

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

-

Synthesis of the Polymer Precursor:

-

Dissolve HPMA and Ma-GFLG-ONp in anhydrous DMSO.

-

Add AIBN as a radical initiator.

-

Purge the solution with nitrogen gas for 30 minutes.

-

Heat the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer precursor by adding the reaction mixture dropwise to an excess of a mixture of acetone and diethyl ether (1:1 v/v).

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[8]

-

-

Synthesis of Doxorubicin-Hydrazone Derivative:

-

Dissolve Dox·HCl in anhydrous methanol.

-

Add a molar excess of hydrazine monohydrate and stir at room temperature for 2 hours.

-

The formation of the doxorubicin-hydrazone can be monitored by thin-layer chromatography.

-

-

Conjugation of Doxorubicin to the Polymer Precursor:

-

Dissolve the HPMA copolymer precursor in anhydrous DMSO.

-

Add the freshly prepared doxorubicin-hydrazone solution.

-

Stir the reaction mixture at room temperature in the dark for 24 hours.

-

Precipitate the HPMA-Doxorubicin conjugate by adding the reaction mixture to an excess of diethyl ether.

-

Collect the precipitate, wash with diethyl ether, and dry under vacuum.

-

-

Purification:

-

Dissolve the crude conjugate in methanol.

-

Purify the conjugate by dialysis against methanol for 48 hours and then against deionized water for 48 hours to remove unreacted doxorubicin and other small molecules.

-

Lyophilize the purified solution to obtain the final HPMA-Doxorubicin conjugate.

-

In Vivo Evaluation of Vascular Permeability using Evans Blue Dye

This protocol outlines the use of Evans Blue dye to assess tumor vascular permeability.[17][18][19]

Materials:

-

Evans Blue dye

-

Sterile phosphate-buffered saline (PBS)

-

Tumor-bearing mice

-

Spectrophotometer

Procedure:

-

Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS.

-

Inject the Evans Blue solution intravenously (e.g., via the tail vein) into tumor-bearing mice at a dose of 10 mg/kg.

-

Allow the dye to circulate for a defined period (e.g., 1 hour).

-

Euthanize the mice and perfuse the circulatory system with PBS to remove intravascular dye.

-

Excise the tumor and other organs of interest (e.g., liver, spleen, kidney, lung, heart).

-

Weigh the tissue samples.

-

Incubate the tissues in a known volume of formamide at 60°C for 24 hours to extract the Evans Blue dye.

-

Centrifuge the samples to pellet any tissue debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Quantify the concentration of Evans Blue in each tissue using a standard curve and express the results as μg of dye per gram of tissue.

In Vitro Drug Release Assay

This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from an HPMA copolymer conjugate.[20][21]

Materials:

-

HPMA copolymer-drug conjugate

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the conjugate.

-

Release buffer (e.g., PBS at pH 7.4 to mimic blood and acetate (B1210297) buffer at pH 5.0 to mimic the endo-lysosomal environment).

-

Shaking incubator or water bath.

-

Analytical method to quantify the released drug (e.g., HPLC, UV-Vis spectrophotometry).

Procedure:

-

Dissolve a known amount of the HPMA copolymer-drug conjugate in the release buffer.

-

Transfer the solution into a dialysis bag and seal it.

-

Place the dialysis bag in a larger container with a known volume of the same release buffer.

-

Incubate the system at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected samples using a validated analytical method.

-

Calculate the cumulative percentage of drug released over time.

Visualizing the Mechanisms: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in tumor angiogenesis and the logical relationships of factors influencing the EPR effect.

VEGF Signaling Pathway in Tumor Angiogenesis

Caption: VEGF signaling pathway promoting tumor angiogenesis.

Factors Influencing the EPR Effect

Caption: Key factors influencing the EPR effect.

Conclusion and Future Perspectives

The EPR effect, in conjunction with versatile nanocarriers like HPMA copolymers, continues to be a promising strategy for targeted cancer therapy. The ability to rationally design HPMA-drug conjugates with optimized physicochemical properties allows for the exploitation of tumor-specific pathophysiology, leading to enhanced therapeutic efficacy and reduced side effects. While the heterogeneity of the EPR effect across different tumor types and even within a single tumor remains a challenge, ongoing research into strategies to modulate the tumor microenvironment and enhance vascular permeability holds promise for broadening the applicability of this approach. The continued development of advanced imaging techniques will further aid in the non-invasive assessment of the EPR effect in individual patients, paving the way for personalized nanomedicine. The in-depth understanding of the principles and methodologies outlined in this guide is essential for researchers and drug development professionals seeking to advance the clinical translation of EPR-based cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Improving Conventional Enhanced Permeability and Retention (EPR) Effects; What Is the Appropriate Target? [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with HPMA copolymer-based doxorubicin conjugate containing human immunoglobulin induces long-lasting systemic anti-tumour immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Do HPMA copolymer conjugates have a future as clinically useful nanomedicines? A critical overview of current status and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Biodistribution of HPMA Copolymer-Aminohexylgeldanamycin-RGDfK Conjugates for Prostate Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phase II studies of polymer-doxorubicin (PK1, FCE28068) in the treatment of breast, lung and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of HPMA-based Drug Conjugates

This technical guide provides a comprehensive overview of the fundamental principles of N-(2-hydroxypropyl)methacrylamide (HPMA)-based drug conjugates. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of HPMA conjugate technology, including their synthesis, mechanism of action, and key experimental data.

Introduction to HPMA Copolymers

This compound (HPMA) copolymers are water-soluble, biocompatible, and non-immunogenic synthetic polymers that have been extensively investigated as carriers for targeted drug delivery. Their favorable properties make them ideal candidates for prolonging the circulation time of conjugated drugs, enhancing their accumulation in target tissues, and reducing systemic toxicity. The versatility of the HPMA backbone allows for the covalent attachment of various therapeutic agents, targeting moieties, and solubilizing agents, making it a highly adaptable platform for drug delivery.

Core Principles of HPMA-based Drug Conjugates

The design of HPMA-based drug conjugates is centered around several key principles that govern their efficacy and safety.

The Enhanced Permeability and Retention (EPR) Effect

A cornerstone of passive tumor targeting with macromolecular carriers like HPMA copolymers is the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often characterized by leaky blood vessels with large fenestrations and impaired lymphatic drainage. This unique pathophysiology allows macromolecules of a certain size to extravasate from the bloodstream into the tumor interstitium and be retained for extended periods, leading to their passive accumulation. The molecular weight of the HPMA copolymer is a critical factor influencing the EPR effect, with higher molecular weight conjugates generally exhibiting prolonged circulation and enhanced tumor accumulation.

Controlled Drug Release

To ensure that the therapeutic agent is released at the desired site of action, HPMA conjugates employ biodegradable linkers that are stable in the bloodstream but are cleaved under specific conditions found in the target microenvironment. These linkers can be designed to be sensitive to:

-

pH: The acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells can be exploited to trigger the hydrolysis of acid-labile linkers, such as hydrazones, leading to intracellular drug release.

-

Enzymes: Specific enzymes that are overexpressed in the tumor microenvironment or within lysosomes, such as cathepsin B, can cleave peptide-based linkers (e.g., Gly-Phe-Leu-Gly or GFLG), releasing the active drug.

This controlled release mechanism minimizes premature drug release in circulation, thereby reducing off-target toxicity.

Cellular Uptake and Intracellular Trafficking

HPMA copolymer conjugates are internalized by cells primarily through endocytosis. The specific endocytic pathway can be influenced by the physicochemical properties of the conjugate, such as its size, charge, and the presence of targeting ligands. Common pathways include:

-

Clathrin-mediated endocytosis: This is a major pathway for the uptake of many macromolecular drugs.

-

Caveolae-mediated endocytosis: This pathway can bypass the lysosomal compartment, which may be advantageous for certain drugs.

-

Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid and its contents.

Once internalized, the conjugates are typically trafficked through the endo-lysosomal pathway. The acidic environment and enzymatic activity within the late endosomes and lysosomes facilitate the cleavage of the linker and the subsequent release of the active drug into the cytoplasm.

Quantitative Data on HPMA-based Drug Conjugates

The following tables summarize key quantitative data for various HPMA-based drug conjugates, providing a comparative overview of their properties and performance.

Table 1: Physicochemical Properties of HPMA-Doxorubicin Conjugates

| Conjugate ID | Molecular Weight (kDa) | Doxorubicin (B1662922) Content (wt%) | Linker | Reference |

| PK1 (FCE28068) | ~30 | 8.5 | GFLG | |

| HPMA-Hydrazone-DOX | 25 - 115 | 5 - 15 | Hydrazone | |

| Star-HPMA-DOX | ~250 | Not Specified | Hydrazone |

Table 2: In Vitro Drug Release from HPMA-Doxorubicin Conjugates

| Conjugate | pH | Time (h) | Cumulative Release (%) | Reference |

| HPMA-Hydrazone-DOX | 5.0 | 48 | 70 - 96 | |

| HPMA-Hydrazone-DOX | 7.4 | 48 | 4 - 10 | |

| HPMA-GFLG-DOX | 5.5 (with Cathepsin B) | 24 | ~50 | |

| HPMA-GFLG-DOX | 7.4 | 24 | < 5 |

Table 3: In Vivo Antitumor Efficacy of HPMA-Doxorubicin Conjugates

| Conjugate | Tumor Model | Dose (mg/kg DOX eq.) | Tumor Growth Inhibition (%) | Reference |

| P(GFLG)-DOX | Ovarian Carcinoma (sensitive) | Not Specified | ~96 | |

| P(GFLG)-DOX | Ovarian Carcinoma (resistant) | Not Specified | ~94 | |

| HPMA-Hydrazone-DOX | EL4 T-cell Lymphoma | Not Specified | Significant |

Table 4: Physicochemical Properties and Efficacy of HPMA-Paclitaxel Conjugates

| Conjugate ID | Molecular Weight (kDa) | Paclitaxel Content (wt%) | Linker | In Vivo Efficacy | Reference |

| PNU 166945 | Not Specified | Not Specified | Not Specified | Entered Phase I/II trials | |

| HPMA-PTX (levulic acid spacer) | Not Specified | Not Specified | Hydrazone | Better than parent drug in 4T1 model | |

| P(HPMA)-block-P(LLA)-PTX | ~20 | 17 | Ester | IC50 in the range of 10-100 nM |

Table 5: Physicochemical Properties and Efficacy of HPMA-Camptothecin Conjugates

| Conjugate ID | Molecular Weight (kDa) | Camptothecin Content (wt%) | Linker | In Vivo Efficacy | Reference |

| PNU 166148 | Not Specified | Not Specified | GFLG | Entered Phase I/II trials |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of HPMA-based drug conjugates.

Synthesis of HPMA-GFLG-Doxorubicin Conjugate

This protocol describes a typical synthesis of an HPMA conjugate with doxorubicin linked via a GFLG peptide spacer.

-

Synthesis of the HPMA copolymer precursor: this compound (HPMA) is copolymerized with a methacryloylated GFLG p-nitrophenyl ester monomer using radical polymerization (e.g., RAFT polymerization) to obtain a copolymer with reactive side chains.

-

Aminolysis of the precursor: The p-nitrophenyl ester groups on the copolymer are reacted with a diamine (e.g., ethylenediamine) to introduce primary amino groups.

-

Conjugation of Doxorubicin: Doxorubicin is then covalently attached to the amino groups of the copolymer via an amide bond formation reaction.

-

Purification: The final conjugate is purified by techniques such as dialysis or size exclusion chromatography to remove unreacted drug and other small molecules.

Characterization of HPMA Conjugates

SEC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the HPMA copolymers and their conjugates.

-

System: A typical SEC system consists of a pump, an injector, a column (e.g., Superose 6), and a detector (e.g., refractive index and multi-angle light scattering detectors).

-

Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer.

-

Analysis: The elution volume of the polymer is compared to that of molecular weight standards to determine its molecular weight.

¹H NMR spectroscopy is a powerful tool for confirming the structure of the HPMA copolymer and the successful conjugation of the drug.

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Analysis: Characteristic peaks corresponding to the protons of the HPMA backbone, the linker, and the drug molecule are identified and integrated to confirm the structure and determine the drug loading content.

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in HPMA-based drug conjugate technology.

Conclusion